3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid
Description
3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid is a benzoic acid derivative featuring two dimethylcarbamoyloxy substituents at the 3- and 5-positions of the aromatic ring. The dimethylcarbamoyloxy group combines a carbamate linkage with dimethylamine, likely influencing solubility, steric hindrance, and reactivity. Similar compounds, such as 3,5-bis(benzyloxy)benzoic acid (), are synthesized via alkylation of 3,5-dihydroxybenzoic acid using benzyl bromide and potassium carbonate in DMF. This suggests that the target compound could be synthesized through analogous routes, substituting benzyl bromide with dimethylcarbamoyl chloride.
The dual substitution pattern at the 3- and 5-positions is common in benzoic acid derivatives designed for applications ranging from pharmaceuticals to polymer chemistry.
Properties
CAS No. |
1638771-29-5 |
|---|---|
Molecular Formula |
C13H16N2O6 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
3,5-bis(dimethylcarbamoyloxy)benzoic acid |
InChI |
InChI=1S/C13H16N2O6/c1-14(2)12(18)20-9-5-8(11(16)17)6-10(7-9)21-13(19)15(3)4/h5-7H,1-4H3,(H,16,17) |
InChI Key |
UKQTXNMVTCQDAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
3,5-dihydroxybenzoic acid+2dimethylcarbamoyl chloride→3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid+2HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3,5-dihydroxybenzoic acid and dimethylamine.
Substitution: The dimethylcarbamoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 3,5-dihydroxybenzoic acid and dimethylamine.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs):
- Electron-Donating Groups (EDGs):
Functional Group Contributions
- Carbamates (Dimethylcarbamoyloxy):
- Compared to esters (e.g., methoxycarbonyl), carbamates resist hydrolysis under physiological conditions, suggesting enhanced bioavailability for pharmaceutical applications.
- Multiple Carboxylic Acids (e.g., 3,5-Bis(4-carboxyphenoxy)benzoic acid): Enable coordination with metal ions, making them ideal ligands for luminescent MOFs used in chemical sensing .
Biological Activity
3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid, also known by its chemical formula C12H15N2O5, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H15N2O5
- Molecular Weight : 269.26 g/mol
- IUPAC Name : 3,5-bis(dimethylcarbamoyloxy)benzoic acid
- CAS Number : 1638771-29-5
The compound features a benzoic acid core with two dimethylcarbamoyl groups attached via ester linkages. This unique structure is thought to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can significantly reduce levels of pro-inflammatory cytokines such as IL-1β in animal models of lung inflammation .
- Antioxidant Activity : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells .
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, although specific targets remain to be fully elucidated.
Anti-inflammatory Effects
A notable study investigated the compound's efficacy in reducing inflammation in a lipopolysaccharide (LPS)-induced acute lung injury model. The results indicated that this compound significantly reduced inflammatory markers and improved lung function at doses ranging from 1 to 10 mg/kg .
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity revealed that the compound exhibited low toxicity towards human cell lines at therapeutic concentrations. This is promising for its potential use in therapeutic settings without significant adverse effects .
Comparison with Other Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Anti-inflammatory Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| This compound | Strong | Low | Inhibition of cytokines and oxidative stress |
| Moracin M | Moderate | Moderate | Similar anti-inflammatory pathways |
| Salicylic Acid Derivatives | Strong | Moderate | COX inhibition |
Research Findings
Recent research has focused on the optimization of this compound derivatives to enhance their biological activity. For instance, modifications to the dimethylcarbamoyl groups have been explored to improve potency against specific inflammatory targets .
Q & A
Q. What synthetic methodologies are recommended for 3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification or carbamoylation of 3,5-dihydroxybenzoic acid derivatives. A common approach is refluxing precursors in polar aprotic solvents (e.g., DMSO or DMF) to facilitate carbamoyl group attachment. For example, refluxing with dimethylcarbamoyl chloride in anhydrous conditions at 80–100°C for 12–18 hours achieves moderate yields (~65%) . Optimization includes adjusting stoichiometry, using catalysts (e.g., DMAP), and employing inert atmospheres to prevent hydrolysis. Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- NMR : H NMR reveals methyl groups (δ ~2.8–3.1 ppm for dimethylcarbamoyl) and aromatic protons (δ ~7.0–8.0 ppm). C NMR confirms carbonyl carbons (δ ~165–170 ppm for carbamoyl and benzoic acid groups) .
- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) validate ester/carbamate bonds.
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (calculated for : 311.09 g/mol) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility is pH-dependent due to the benzoic acid moiety. It dissolves in polar solvents (e.g., DMSO, methanol) but has limited solubility in water (~0.5 mg/mL at pH 7). Stability studies using HPLC show degradation <5% over 24 hours at 25°C (pH 7.4), but hydrolysis of carbamoyl groups occurs under acidic (pH <3) or basic (pH >10) conditions. Storage recommendations: desiccated at -20°C in amber vials .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. The carbamoyl oxygens are nucleophilic targets, with activation energies ~25–30 kcal/mol for hydrolysis. Molecular dynamics simulations (Amber or GROMACS) assess solvent effects, showing accelerated degradation in aqueous environments .
Q. What crystallographic strategies resolve structural ambiguities caused by substituent disorder in this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is used. Disorder in dimethylcarbamoyl groups is modeled with split positions (occupancy ratios refined to ~0.5:0.5). Key steps:
Q. How can conflicting bioactivity data across assays be reconciled, particularly regarding enzyme inhibition potency?
- Methodological Answer : Contradictions arise from assay conditions (e.g., buffer pH, co-solvents). Systematic analysis includes:
- Dose-Response Curves : IC values measured in parallel under standardized conditions (e.g., 37°C, pH 7.4).
- Enzyme Kinetics : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition.
- Molecular Docking (AutoDock Vina) : Predict binding affinities to active sites (e.g., COX-2 or acetylcholinesterase) to validate experimental trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
